1-O-Hexadecyl-sn-glycero-3-phosphocholine
Overview
Description
1-O-Hexadecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF (C₁₆), is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It is a major phospholipid found in eukaryotic membranes and plays a crucial role in maintaining the integrity of these membranes .
Synthesis Analysis
The lipid azPC was synthesized from 1-O-hexadecyl-sn-glycero-3-phosphocholine (hexadecyl lyso-PC) after mild alkaline hydrolysis .Molecular Structure Analysis
The empirical formula of 1-O-Hexadecyl-sn-glycero-3-phosphocholine is C24H52NO6P . The molecule contains a total of 83 bonds, including 31 non-H bonds, 1 multiple bond, 24 rotatable bonds, 1 double bond, 1 positively charged N, 1 quaternary N, 1 hydroxyl group, 1 secondary alcohol, 1 aliphatic ether, and 1 phosphate .Chemical Reactions Analysis
1-O-Hexadecyl-sn-glycero-3-phosphocholine is a precursor and metabolite of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF). It can be formed by either the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine .Physical And Chemical Properties Analysis
The storage temperature for 1-O-Hexadecyl-sn-glycero-3-phosphocholine is recommended to be below -15°C . The molecular weight is 481.65 .Scientific Research Applications
Hypotensive Activity
1-O-Hexadecyl-sn-glycero-3-phosphocholine has been studied for its potent hypotensive activity. Research conducted on spontaneously hypertensive rats revealed that this compound significantly lowered blood pressure, with its potency and duration being dose-dependent. This suggests a potential role in regulating blood pressure (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
Synthesis and Analog Studies
The compound has been a subject of various synthesis studies. For instance, its carbamyl and ether analogs have been synthesized, providing insights into the role of phospholipases in the capture and lysis of liposomes in vivo (Agarwal, Bali, & Gupta, 1984). Additionally, research on the synthesis of its ether analog and platelet-activating factor has been conducted, which is significant for understanding various biological processes (Das & Hajra, 1995).
Exocrine Secretory Glands Effects
1-O-Hexadecyl-sn-glycero-3-phosphocholine and its analogs have been found to stimulate the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules, indicating potential applications in studying exocrine gland functions (Söling, Eibl, & Fest, 1984).
Enzymatic Synthesis
There's research focusing on the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, demonstrating its significant antihypertensive and platelet-aggregating properties. This study explored the acetyltransferase reaction in rat spleen microsomes, highlighting a potential physiological pathway (Wykle, Malone, & Snyder, 1980).
Critical Micellar Concentration
The critical micellar concentration of 1-O-hexadecyl-sn-glycero-3-phosphocholine and its analogs has been determined, which is crucial for understanding the physical and chemical properties that influence theirbiological activities. This study utilized various analytical techniques to establish that at typical concentrations used in biological studies, these compounds are present as monomolecular species (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Stereospecific Activity
Research has also focused on the stereospecific activity of 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine, observing its effects on the degranulation of rabbit platelets and human neutrophils. This study highlighted the importance of stereospecificity in the biological action of these compounds (Wykle, Miller, Lewis, Schmitt, Smith, Surles, Piantadosi, & O’Flaherty, 1981).
Semi-Synthetic Preparation
A semi-synthetic preparation method for 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine using plant cell cultures has been developed, demonstrating a high yield and purity. This method provides a pathway for synthesizing labeled platelet-activating factors for further research (Weber & Mangold, 1985).
Isolation from Natural Sources
The compound has been isolated from natural sources, such as the earthworm Pheretima asiatica. This isolation provides a unique perspective on the presence and role of 1-O-alkyl-sn-glycero-3-phosphocholines in different biological organisms (Noda, Tsunefuka, Tanaka, & Miyahara, 1992).
Future Directions
1-O-Hexadecyl-sn-glycero-3-phosphocholine has been used in various assays and as a lipid standard for quantification of glycerophosphocholine by liquid chromatography-mass spectrometry (LC-MS) . It has potential applications in the study of Alzheimer’s disease, as increased levels of C16:0 lyso-PAF have been observed in the temporal cortex of Alzheimer’s disease patients .
properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPIWYTPAXCFJ-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967131 | |
Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Hexadecyl-sn-glycero-3-phosphocholine | |
CAS RN |
52691-62-0 | |
Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52691-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LYSO-PLATELET-ACTIVATING FACTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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